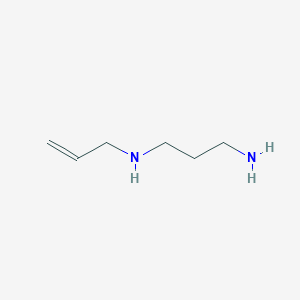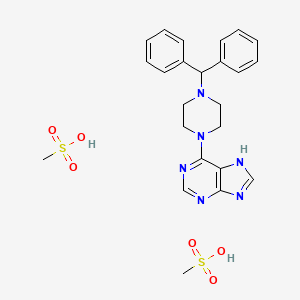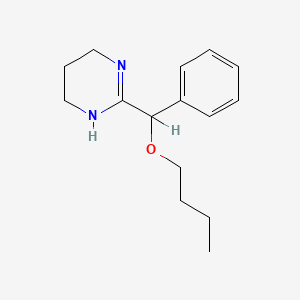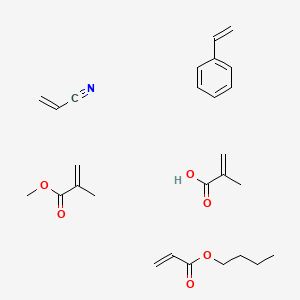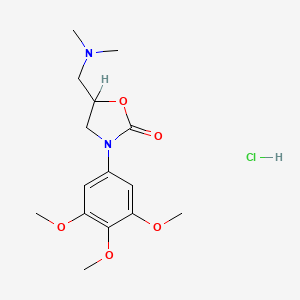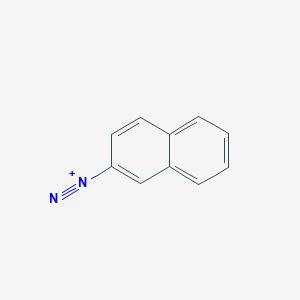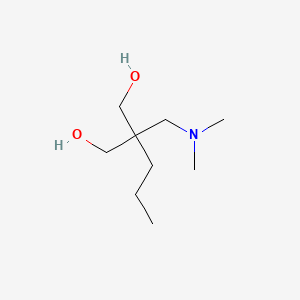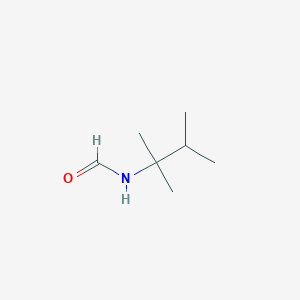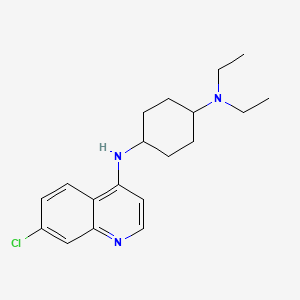
Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities and is often used in medicinal chemistry for the development of various therapeutic agents. The presence of the chloro and diethylamino groups in its structure enhances its pharmacological properties, making it a valuable compound in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)quinoline typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and the reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: The compound undergoes nucleophilic aromatic substitution reactions, particularly at the chloro-substituted positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: The compound can form Schiff bases when reacted with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Schiff Bases: Formed from condensation reactions with aldehydes or ketones.
Oxidized Products: Resulting from oxidation reactions, often leading to the formation of quinoline N-oxides.
Scientific Research Applications
Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)- has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the development of antimalarial, antibacterial, and anticancer agents.
Biological Studies: Investigated for its potential to inhibit various enzymes and receptors, making it a candidate for drug discovery.
Industrial Applications: Employed in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to DNA and RNA, inhibiting their synthesis and function. Additionally, it may interact with enzymes involved in metabolic pathways, leading to the inhibition of their activity. The presence of the diethylamino group enhances its ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another 7-chloroquinoline derivative known for its antimalarial activity.
Amodiaquine: Similar in structure and used as an antimalarial agent.
Ferroquine: A ferrocenyl derivative of chloroquine with enhanced antimalarial properties.
Uniqueness
Quinoline, 7-chloro-4-((4-(diethylamino)cyclohexyl)amino)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the cyclohexyl and diethylamino groups differentiates it from other quinoline derivatives, potentially offering improved efficacy and reduced side effects in therapeutic applications.
Properties
CAS No. |
32571-44-1 |
|---|---|
Molecular Formula |
C19H26ClN3 |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
1-N-(7-chloroquinolin-4-yl)-4-N,4-N-diethylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C19H26ClN3/c1-3-23(4-2)16-8-6-15(7-9-16)22-18-11-12-21-19-13-14(20)5-10-17(18)19/h5,10-13,15-16H,3-4,6-9H2,1-2H3,(H,21,22) |
InChI Key |
JLAYDKVSQLVTNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CCC(CC1)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


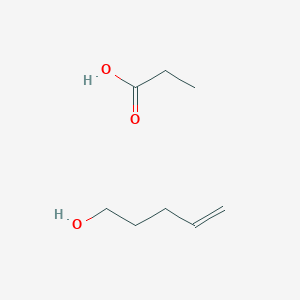
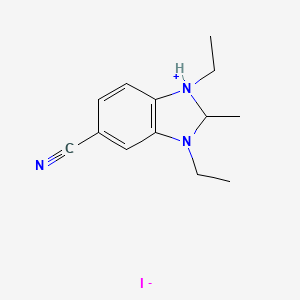
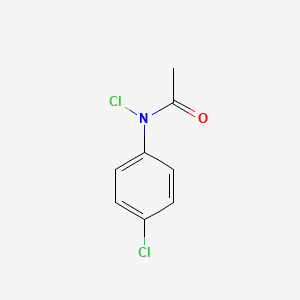
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
